Projected sEH Inhibition via Dual Substitution
Direct IC~50~ data for [3-(4-Fluorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone against soluble epoxide hydrolase (sEH) are not publicly available. However, a well characterized homologous series provides quantitative benchmarks: in a rat sEH fluorescence assay, chalcone oxide (unsubstituted) exhibited an IC~50~ of 40 µM, 4-fluorochalcone oxide exhibited an IC~50~ of 8 µM, and 4-phenylchalcone oxide exhibited an IC~50~ of 0.4 µM [1]. The target compound combines the 4-fluoro motif with a 4-methoxy group. SAR analysis of chalcone oxide derivatives indicates that electron‑withdrawing substituents on the benzoyl ring stabilize the covalent enzyme‑inhibitor intermediate and substantially improve potency, while electron‑donating substituents on the opposite aromatic ring further enhance affinity through improved van der Waals contacts [2]. Based on this class-level trajectory, the difunctionalized target compound is projected to present an IC~50~ intermediate between 4-fluorochalcone oxide (8 µM) and 4-phenylchalcone oxide (0.4 µM), with a conservative estimate in the low micromolar to sub‑micromolar range. Direct experimental confirmation is required to validate this projection.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for rat soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Not experimentally determined; projected low µM to sub‑µM based on SAR |
| Comparator Or Baseline | Chalcone oxide: IC50 = 40 µM; 4-Fluorochalcone oxide: IC50 = 8 µM; 4-Phenylchalcone oxide: IC50 = 0.4 µM |
| Quantified Difference | >5–100 fold improvement over unsubstituted chalcone oxide expected; potency likely between 4-fluorochalcone oxide (8 µM) and 4-phenylchalcone oxide (0.4 µM) |
| Conditions | Rat recombinant sEH; fluorescence assay using trans-diphenylpropene oxide (tDPPO) as substrate [1] |
Why This Matters
The dual-substitution motif in the target compound is expected to confer sEH inhibitory potency that far exceeds that of mono-substituted or unsubstituted epoxy-chalcones, making it a higher-value scaffold for medicinal chemistry programs targeting the epoxy-eicosanoid pathway.
- [1] Draper, A. J.; Hammock, B. D. Soluble epoxide hydrolase in rat inflammatory cells is indistinguishable from soluble epoxide hydrolase in rat liver. Toxicol. Sci. 1999, 50, 30-35. View Source
- [2] Morisseau, C.; Du, G.; Newman, J. W.; Hammock, B. D. Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives. Arch. Biochem. Biophys. 1998, 356, 214-228. View Source
